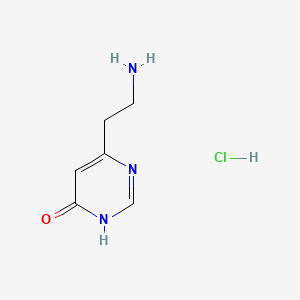![molecular formula C10H12OS B13481961 3-[3-(Methylsulfanyl)phenyl]propanal](/img/structure/B13481961.png)
3-[3-(Methylsulfanyl)phenyl]propanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylsulfanyl)phenyl]propanal typically involves the reaction of 3-(methylsulfanyl)benzaldehyde with propanal in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 3-(methylsulfanyl)benzaldehyde is reacted with a Grignard reagent derived from propanal .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions
3-[3-(Methylsulfanyl)phenyl]propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include thiols and amines.
Major Products Formed
Oxidation: 3-[3-(Methylsulfanyl)phenyl]propanoic acid.
Reduction: 3-[3-(Methylsulfanyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[3-(Methylsulfanyl)phenyl]propanal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in biological systems, particularly in the context of its odorant properties.
Medicine: It is investigated for its potential therapeutic properties, including its effects on cellular pathways.
Industry: It is used in the flavor and fragrance industry due to its distinctive odor
作用机制
The mechanism of action of 3-[3-(Methylsulfanyl)phenyl]propanal involves its interaction with specific molecular targets and pathways. It is known to interact with olfactory receptors, leading to its characteristic odor perception. Additionally, it may interact with various enzymes and proteins in biological systems, influencing cellular processes .
相似化合物的比较
Similar Compounds
3-(Methylthio)propanal: Similar structure but lacks the phenyl group.
3-(Methylsulfanyl)propanoic acid: Oxidized form of 3-[3-(Methylsulfanyl)phenyl]propanal.
3-(Methylsulfanyl)propanol: Reduced form of this compound
Uniqueness
This compound is unique due to its combination of a phenyl group and a sulfur-containing side chain, which imparts distinctive chemical and physical properties. Its odor profile and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry .
属性
分子式 |
C10H12OS |
|---|---|
分子量 |
180.27 g/mol |
IUPAC 名称 |
3-(3-methylsulfanylphenyl)propanal |
InChI |
InChI=1S/C10H12OS/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6-8H,3,5H2,1H3 |
InChI 键 |
MHAMVGFBFZKEPZ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC(=C1)CCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


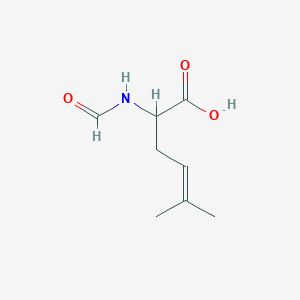
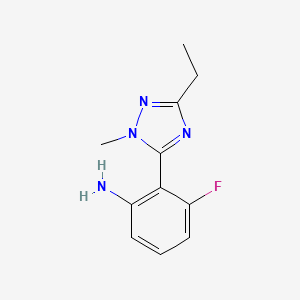
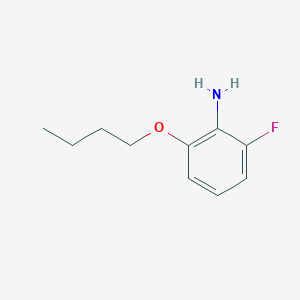
![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)

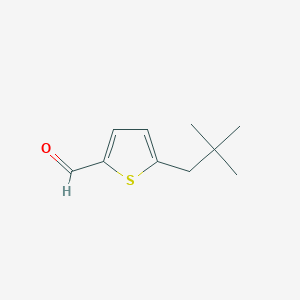
![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
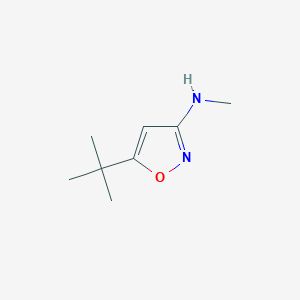
![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)
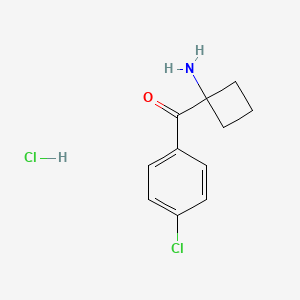

![3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13481954.png)
![methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]acetate](/img/structure/B13481962.png)
